4-[4-(Octyloxy)benzene-1-sulfonyl]phenol
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Overview
Description
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol is an organic compound that belongs to the class of sulfonyl phenols It is characterized by the presence of an octyloxy group attached to a benzene ring, which is further connected to a sulfonyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octyloxy)benzene-1-sulfonyl]phenol typically involves the following steps:
Formation of 4-(Octyloxy)benzene-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-(octyloxy)benzene with chlorosulfonic acid.
Conversion to this compound: The sulfonyl chloride intermediate is then reacted with phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, and the sulfonyl group can be reduced to sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Scientific Research Applications
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Octyloxy)benzene-1-sulfonyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzene-1-sulfonyl chloride: Similar structure with a benzyloxy group instead of an octyloxy group.
4-(Methoxy)benzene-1-sulfonyl chloride: Contains a methoxy group instead of an octyloxy group.
Uniqueness
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules .
Properties
CAS No. |
84796-05-4 |
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Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-(4-octoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C20H26O4S/c1-2-3-4-5-6-7-16-24-18-10-14-20(15-11-18)25(22,23)19-12-8-17(21)9-13-19/h8-15,21H,2-7,16H2,1H3 |
InChI Key |
ZHTKIXZNRYNLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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